molecular formula C10H8F4O B3121600 Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- CAS No. 289891-94-7

Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-

Cat. No. B3121600
M. Wt: 220.16 g/mol
InChI Key: HYHVWBKASQVRDA-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-, is a highly versatile and important chemical compound used in many scientific and industrial applications. It is a colorless liquid with a sweet smell and is highly flammable. It is composed of a benzene ring with a double bond between the two carbon atoms, and a trifluoromethyl group attached to the fourth carbon atom. This compound has been studied extensively due to its unique properties, and has been used in a variety of applications.

Scientific Research Applications

Photochemistry and Fluorescence Studies

  • The photochemistry and fluorescence of 1-fluoro-2-(trifluoromethyl)benzene were studied, revealing intricate emission spectra and quenching of singlet state emission under various conditions (Al-ani, 1973).
  • Investigations into the photophysical processes of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene, have been conducted, focusing on fluorescence yields and excited state dynamics (Al-ani, 1973).

Chemical Synthesis and Characterization

  • The fluorination of 1,3-Bis-(trifluoromethyl)benzene, leading to products like 1-fluoro-2,4-bis-(trifluoromethyl)benzene, has been explored, discussing mechanistic implications and reaction pathways (Parsons, 1972).
  • A study on the synthesis and characterization of new fluorine-containing polyetherimide using derivatives of trifluoromethylbenzene, including its structural and thermal properties, was conducted (Yu Xin-hai, 2010).
  • Research on the synthesis of soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene has been done, highlighting their excellent thermal stability and hygrothermal properties (Xie et al., 2001).

Applications in Material Science

  • The development of hyperbranched poly(arylene ether)s from trifluoromethyl-activated monomers, including applications in molecular branching and thermal properties, has been examined (Banerjee et al., 2009).
  • Studies on novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, emphasizing the influence of trifluoromethyl groups on the polymer properties, have been conducted (Liaw et al., 2007).

properties

IUPAC Name

1-fluoro-2-prop-2-enoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHVWBKASQVRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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